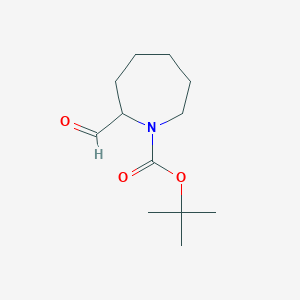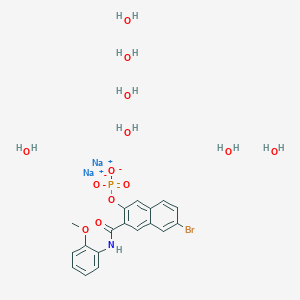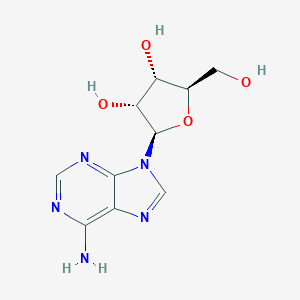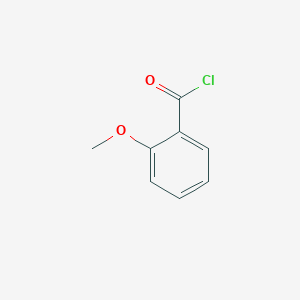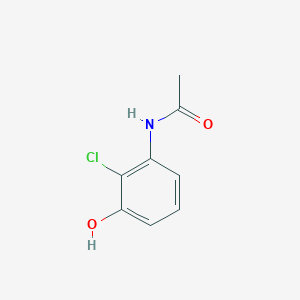
N-(2-chloro-3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-3-hydroxyphenyl)acetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has been a valuable tool in the fight against infectious diseases.
科学的研究の応用
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has been shown to be effective against both gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been used in the treatment of typhoid fever, meningitis, and other serious infections.
作用機序
N-(2-chloro-3-hydroxyphenyl)acetamidecol works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, thereby inhibiting the production of new proteins. This ultimately leads to bacterial cell death.
生化学的および生理学的効果
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of red blood cells, which can lead to anemia. It can also cause bone marrow suppression, which can result in a decrease in white blood cells and platelets. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been shown to have a negative effect on liver function.
実験室実験の利点と制限
N-(2-chloro-3-hydroxyphenyl)acetamidecol has a number of advantages and limitations for use in lab experiments. One advantage is that it is effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, its use is limited by its potential toxicity and the risk of developing resistance.
将来の方向性
There are a number of future directions for research on N-(2-chloro-3-hydroxyphenyl)acetamidecol. One area of interest is the development of new antibiotics that are effective against resistant strains of bacteria. Another area of interest is the study of the long-term effects of N-(2-chloro-3-hydroxyphenyl)acetamidecol on the body, particularly with regard to its impact on liver function and bone marrow suppression. Finally, there is a need for more research on the mechanism of action of N-(2-chloro-3-hydroxyphenyl)acetamidecol, which could lead to the development of new drugs that target the bacterial ribosome.
合成法
The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamidecol involves the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with dichloroacetic acid to form the intermediate, N-(2,4-dichloro-3-nitrophenyl)acetamide. The final step involves reducing the nitro group to an amino group using sodium borohydride to form N-(2-chloro-3-hydroxyphenyl)acetamidecol.
特性
CAS番号 |
130647-85-7 |
|---|---|
製品名 |
N-(2-chloro-3-hydroxyphenyl)acetamide |
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC名 |
N-(2-chloro-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |
InChIキー |
KZKLPYFXZLECRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
正規SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
同義語 |
Acetamide, N-(2-chloro-3-hydroxyphenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





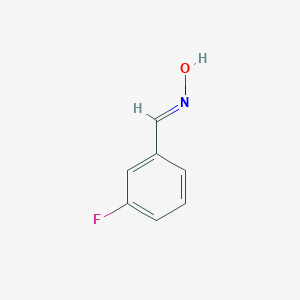
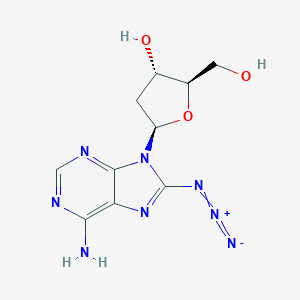
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
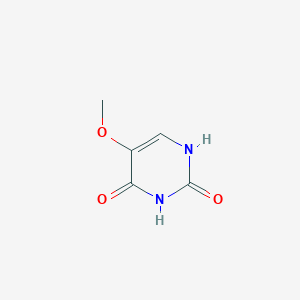
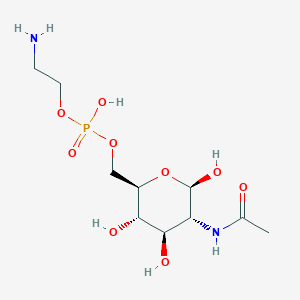
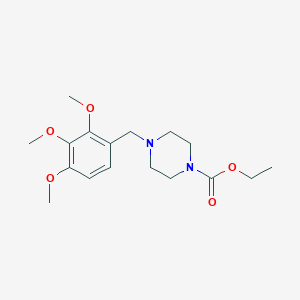
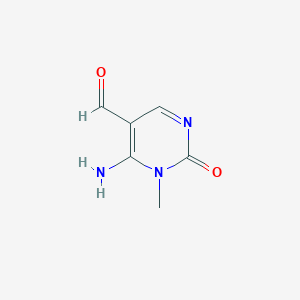
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
